Cas no 1807264-14-7 (3-Cyano-2-ethyl-6-iodobenzoic acid)

3-シアノ-2-エチル-6-ヨード安息香酸は、有機合成において有用な中間体です。ベンゼン環上のシアノ基(-CN)、エチル基(-C₂H₅)、ヨウ素原子(-I)、およびカルボキシル基(-COOH)という多様な官能基を有しており、医薬品や農薬の合成において重要な役割を果たします。特に、ヨウ素原子はパラジウム触媒を用いたカップリング反応(鈴木・宮浦カップリングなど)に適しており、分子骨格の修飾や複雑な化合物の構築に活用できます。また、カルボキシル基はエステル化やアミド化などの誘導体化が可能で、さらなる機能性付与が期待されます。高い反応性と多様な変換可能性を備えた、有機化学研究に有用な化合物です。

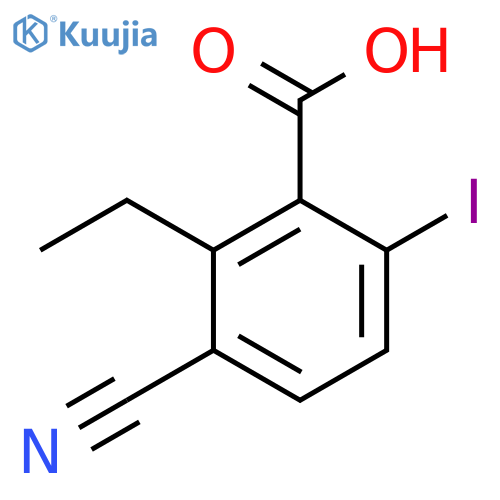

1807264-14-7 structure

商品名:3-Cyano-2-ethyl-6-iodobenzoic acid

CAS番号:1807264-14-7

MF:C10H8INO2

メガワット:301.080494880676

CID:5010600

3-Cyano-2-ethyl-6-iodobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-Cyano-2-ethyl-6-iodobenzoic acid

-

- インチ: 1S/C10H8INO2/c1-2-7-6(5-12)3-4-8(11)9(7)10(13)14/h3-4H,2H2,1H3,(H,13,14)

- InChIKey: IWMVMKMUWNHNSM-UHFFFAOYSA-N

- ほほえんだ: IC1=CC=C(C#N)C(=C1C(=O)O)CC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 271

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 61.1

3-Cyano-2-ethyl-6-iodobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010001995-1g |

3-Cyano-2-ethyl-6-iodobenzoic acid |

1807264-14-7 | 97% | 1g |

1,549.60 USD | 2021-07-06 |

3-Cyano-2-ethyl-6-iodobenzoic acid 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

1807264-14-7 (3-Cyano-2-ethyl-6-iodobenzoic acid) 関連製品

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 624-75-9(Iodoacetonitrile)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬